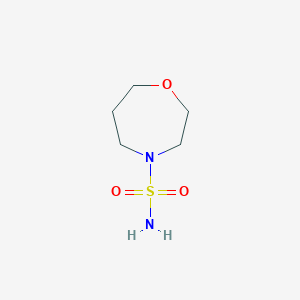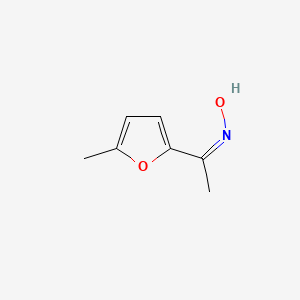![molecular formula C14H13ClN2O6S2 B2703882 4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid CAS No. 794573-84-5](/img/structure/B2703882.png)
4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid” is a chemical compound with the molecular formula C14H13ClN2O6S2. It has a molecular weight of 404.85 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H11Cl2NO4S/c1-17(11-5-3-10(15)4-6-11)22(20,21)13-8-9(14(18)19)2-7-12(13)16/h2-8H,1H3,(H,18,19) . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications
Chemical Synthesis and Biological Activity
4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid is utilized in the synthesis of diverse chemical compounds with potential biological activities. For instance, it has been involved in the creation of 2-(4'-diethylsulfonamide phenyl)-4-substituted aminomethyl-1,3,4-oxadiazolin-5-thiones. These compounds have been synthesized through a series of chemical reactions starting from 4-(chlorosulfonyl) benzoic acid, showcasing their structural diversity and potential in biological applications. Their biological activity, although not directly linked to 4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid, highlights the compound's role in producing biologically active molecules (Havaldar & Khatri, 2006).
Pharmacological Activity Derivatives
Further, derivatives of this compound, such as S,N-substituted 2-mercaptobenzenesulfonamide, have been explored for their pharmacological activity. Synthesizing these derivatives extends the compound's utility in medicinal chemistry, particularly in anticancer studies. One of the synthesized compounds showed observable in vitro anticancer activity, illustrating the compound's foundational role in developing potential therapeutic agents (Pomarnacka & Kornicka, 1998).
Plant Stress Tolerance Induction
In the realm of plant biology, benzoic acid derivatives, sharing a common structural feature with 4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid, have been investigated for their role in inducing stress tolerance in plants. Compounds such as benzoic acid, sulfosalicylic acid, and methyl salicylic acid have been effective in inducing tolerance to various stresses in plants, indicating the potential of benzoic acid derivatives in agricultural sciences for improving crop resilience (Senaratna et al., 2004).
Environmental Impact and Transformation
The environmental behavior and transformation of similar compounds, like benzophenone-4 (BP-4), have been studied in chlorination disinfection processes. Understanding the transformation mechanisms of these compounds when exposed to free chlorine helps assess their environmental fate and impacts, especially in water treatment systems. This research sheds light on the chemical's behavior under environmental conditions and its potential effects on water quality (Xiao et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
“4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid” could potentially interact with proteins or enzymes in the body that have affinity for its structural features. The sulfamoyl groups, for instance, are common in many drugs and are known to form hydrogen bonds with their targets, which could influence the activity of those targets .
Mode of Action
Once “4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid” binds to its targets, it could alter their function, leading to changes in cellular processes. This could involve inhibiting or enhancing the activity of the target proteins or enzymes .
Biochemical Pathways
The exact biochemical pathways affected by “4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid” would depend on its specific targets. It could potentially influence multiple pathways, given that proteins and enzymes often play roles in various biological processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid” would influence its bioavailability and overall effects in the body. Factors such as its solubility, stability, and the presence of specific transporters in the body could affect how well it is absorbed, where it is distributed, how it is metabolized, and how quickly it is excreted .
Result of Action
The molecular and cellular effects of “4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid” would be a direct result of its interactions with its targets and the subsequent changes in biochemical pathways. This could lead to observable physiological effects, depending on the specific roles of the targets and pathways involved .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid”. For instance, certain conditions might enhance or inhibit its ability to bind to its targets, or could affect its stability and hence its effectiveness .
properties
IUPAC Name |
4-chloro-3-[(4-sulfamoylphenyl)methylsulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O6S2/c15-12-6-3-10(14(18)19)7-13(12)25(22,23)17-8-9-1-4-11(5-2-9)24(16,20)21/h1-7,17H,8H2,(H,18,19)(H2,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBBWVHYYRJPCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B2703799.png)
![2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2703802.png)
![3-chloro-2-[1-(2-chlorobenzoyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2703803.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2703804.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-isopropylacetamide](/img/structure/B2703805.png)
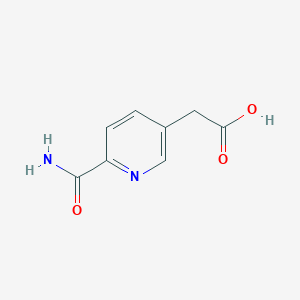
![N-(3-chloro-2-methylphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2703807.png)
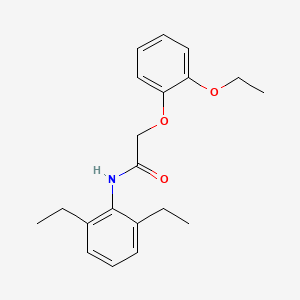
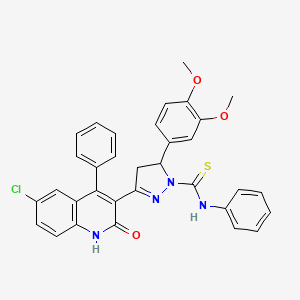
![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2703814.png)
![2-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2703816.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2703817.png)
